molecular formula C8H8FN3 B14302504 (2-Azido-1-fluoroethyl)benzene CAS No. 115046-20-3

(2-Azido-1-fluoroethyl)benzene

Cat. No.: B14302504
CAS No.: 115046-20-3
M. Wt: 165.17 g/mol
InChI Key: XPNDQAJMPIUAJB-UHFFFAOYSA-N
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Description

(2-Azido-1-fluoroethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a fluoroethyl group (-CH₂CH₂F) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azido-1-fluoroethyl)benzene typically involves the nucleophilic substitution reaction of 2-fluoroethylbenzene with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the azide group .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

Chemical Reactions Analysis

Types of Reactions: (2-Azido-1-fluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Azido-1-fluoroethyl)benzene primarily involves its reactivity as an azide compound. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. In biological systems, the azido group can be used for site-specific labeling of biomolecules through bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Comparison with Similar Compounds

Uniqueness: (2-Azido-1-fluoroethyl)benzene is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The fluoro group can influence the electronic properties of the benzene ring, while the azido group provides a versatile handle for various chemical transformations .

Properties

IUPAC Name

(2-azido-1-fluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-8(6-11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNDQAJMPIUAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551403
Record name (2-Azido-1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115046-20-3
Record name (2-Azido-1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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